molecular formula C18H18N2O2S3 B2872007 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one CAS No. 1705224-18-5

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one

Cat. No.: B2872007
CAS No.: 1705224-18-5
M. Wt: 390.53
InChI Key: XQFNGEVHXPTSKM-UHFFFAOYSA-N
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Description

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one (molecular formula: C₁₈H₁₈N₂O₂S₃, molecular weight: 390.54 g/mol) features a benzoxazole ring linked via a sulfanyl group to an ethanone moiety, which is further substituted with a 1,4-thiazepane ring bearing a thiophen-2-yl group at the 7-position .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S3/c21-17(12-25-18-19-13-4-1-2-5-14(13)22-18)20-8-7-16(24-11-9-20)15-6-3-10-23-15/h1-6,10,16H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFNGEVHXPTSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations

Core Heterocycles :

  • The target compound’s benzoxazole differs from analogs with benzimidazo-triazole (e.g., 7a, 25) or benzothiazole (e.g., compound in ) cores. Benzoxazole’s oxygen atom may reduce electron density compared to sulfur in benzothiazole, altering reactivity .
  • The 1,4-thiazepane ring in the target compound is a rare feature; most analogs use simpler backbones (e.g., phenyl or pyran rings) .

Substituent Effects: Thiophene vs. Chlorophenyl: The thiophen-2-yl group in the target compound may enhance π-stacking interactions compared to the 2-chlorophenyl analog .

Synthesis Yields :

  • Yields for analogs vary widely (17–67%), influenced by substituent complexity. The target compound’s synthesis details are unreported, but Pd-catalyzed cross-coupling (as in ) may be applicable.

Commercial Availability :

  • The 2-chlorophenyl analog is commercially available at prices ranging from $54 (1 mg) to $248 (100 mg), suggesting scalability challenges for thiophene-containing derivatives .

Research Implications

  • Materials Science : Thiophene and benzoxazole motifs are common in organic electronics; the target compound’s sulfur-rich structure could merit investigation in conductive polymers .
  • Crystallography : Tools like SHELX and Mercury could elucidate the target compound’s conformation, especially the thiazepane ring’s flexibility.

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N2O2S2C_{13}H_{12}N_2O_2S_2 with a molecular weight of approximately 296.37 g/mol. The structure includes a benzoxazole moiety, thiophene ring, and thiazepane, which contribute to its diverse biological activities.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties . It has been evaluated against various bacterial strains, showing effective inhibition of growth. For instance, a study reported minimum inhibitory concentrations (MICs) that suggest potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Molecular docking studies have shown that it interacts favorably with key cancer-related targets, suggesting mechanisms for apoptosis induction in cancer cells. Notably, it has been associated with the activation of caspases, which are crucial for the apoptotic pathway.

Antioxidant Activity

The compound also demonstrates antioxidant activity , which is vital in mitigating oxidative stress-related diseases. In vitro assays have indicated a capacity to scavenge free radicals, contributing to its therapeutic potential.

Research Findings and Case Studies

Several research articles have documented the biological activities of derivatives related to this compound:

StudyFindings
The compound exhibited notable antimicrobial and anticancer properties in various assays.
Molecular docking revealed strong binding affinities to anticancer receptors, correlating with observed biological activity.
The synthesis of related benzoxazole derivatives showed promising antioxidant effects alongside antimicrobial activity.
Compounds based on the benzoxazole framework demonstrated antituberculotic and antiviral activities in additional studies.

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Pathways : Interactions with enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.
  • Antioxidative Mechanisms : Scavenging free radicals and reducing oxidative stress.

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